molecular formula C21H24N4O4S B2633130 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide CAS No. 1021221-07-7

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide

Cat. No.: B2633130
CAS No.: 1021221-07-7
M. Wt: 428.51
InChI Key: ZYZBZJOARVSWAU-UHFFFAOYSA-N
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Description

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide: is a complex organic compound that features a benzofuran core linked to a piperazine ring via a sulfonyl propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Sulfonyl Propyl Chain: The benzofuran derivative is then reacted with 1,3-propane sultone to introduce the sulfonyl propyl chain.

    Piperazine Ring Formation: The sulfonyl propyl benzofuran intermediate is reacted with 4-(pyridin-2-yl)piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a thiol or sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran core.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmaceutical agent. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the production of advanced polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to bind to various receptors, while the benzofuran core can interact with enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyridin-2-yl)piperazin-1-yl)benzamide: Similar structure but lacks the sulfonyl propyl chain.

    N-(3-(piperazin-1-yl)propyl)benzofuran-2-carboxamide: Similar structure but lacks the pyridin-2-yl group.

Uniqueness

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzofuran-2-carboxamide is unique due to the combination of its benzofuran core, sulfonyl propyl chain, and pyridin-2-yl piperazine moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c26-21(19-16-17-6-1-2-7-18(17)29-19)23-10-5-15-30(27,28)25-13-11-24(12-14-25)20-8-3-4-9-22-20/h1-4,6-9,16H,5,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZBZJOARVSWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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